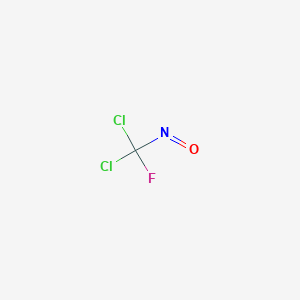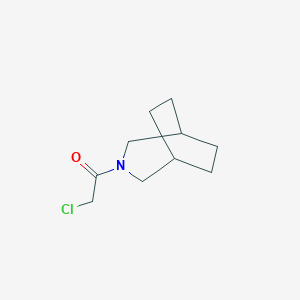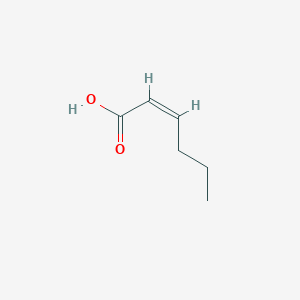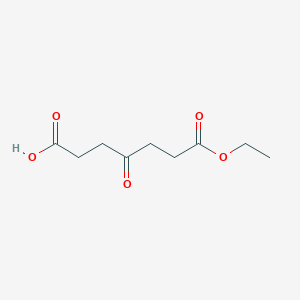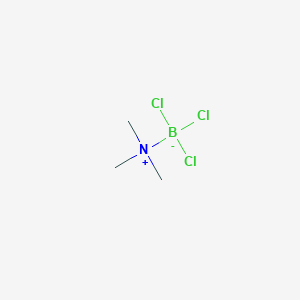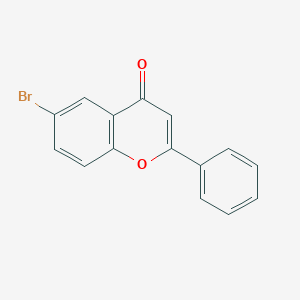
6-溴黄酮
概述
描述
Synthesis Analysis
6-Bromoflavone and related derivatives, such as 6-bromo-3′-nitroflavone, are synthesized through bromination reactions. Various methods have been developed for the efficient and environmentally benign synthesis of bromoflavones, including 6,8-dibromoflavones and 6,7-dibromoflavones, utilizing conditions that promote bromination with concomitant cyclization or regioselective transformations through Suzuki–Miyaura reactions (Khan & Goswami, 2005); (Jordán et al., 2017).
科学研究应用
6-Bromo-2-phenyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-2-phenyl-chromen-4-one involves its interaction with various molecular targets. It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation. Additionally, it may interact with other cellular pathways, contributing to its anti-inflammatory and antimicrobial effects.
Similar Compounds:
- 6-Bromo-3-(4-bromo-phenyl)-chromen-2-one
- 6-Bromo-3-(2,4-dinitro-phenyl)-chromen-2-one
- 6-Bromo-3-methyl-4H-chromen-4-one
Comparison: 6-Bromo-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other brominated chromen-4-one derivatives, it exhibits a broader range of pharmacological effects, making it a versatile compound in medicinal chemistry .
安全和危害
未来方向
Flavonoids like 6-Bromoflavone have shown a range of effects, such as anxiolytic, sedative, anticonvulsant, and analgesic properties, via their actions on the central nervous system (CNS). These effects occur through a variety of interactions with different receptors and signalling systems, including γ-aminobutyric acid (GABA) receptors . Due to their selective pharmacological profile and low intrinsic efficacy at the BDZ-Rs, flavonoid derivatives, such as those described, could represent an improved therapeutic tool in the treatment of anxiety .
生化分析
Biochemical Properties
6-Bromoflavone has been shown to interact with the central benzodiazepine receptors, exhibiting a high affinity for these receptors . It is a member of a family of active flavonoids that have been found to possess a selective and relatively mild affinity for benzodiazepine receptors . These interactions suggest that 6-Bromoflavone plays a significant role in biochemical reactions, particularly those involving the central nervous system .
Cellular Effects
At the cellular level, 6-Bromoflavone has been found to influence cell function by modulating the activity of benzodiazepine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes suggests that it may have potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system .
Molecular Mechanism
The molecular mechanism of action of 6-Bromoflavone involves its binding interactions with benzodiazepine receptors . It has been suggested that 6-Bromoflavone acts as a full agonist at these receptors . This interaction can lead to changes in gene expression and can influence the activity of various enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoflavone have been observed to change over time . For instance, it has been found that the compound’s induction of detoxification enzymes can vary depending on the concentration of the compound . This suggests that 6-Bromoflavone’s stability, degradation, and long-term effects on cellular function may be dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromoflavone have been found to vary with different dosages . For instance, at certain doses, 6-Bromoflavone has been shown to have anxiolytic effects . The specific threshold effects, as well as any toxic or adverse effects at high doses, may vary depending on the specific animal model used .
Metabolic Pathways
These interactions can influence metabolic flux and metabolite levels
Transport and Distribution
It is known that flavonoids can interact with different subcellular locations to influence biological activity . This suggests that 6-Bromoflavone may also interact with various transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Subcellular Localization
Given the known interactions of flavonoids with various subcellular locations , it is possible that 6-Bromoflavone may also be directed to specific compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-chromen-4-one can be achieved through various methods. One common approach involves the bromination of flavanone. Another method includes the synthesis from 2′-hydroxychalcone dibromide . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods: Industrial production of 6-Bromo-2-phenyl-chromen-4-one often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions: 6-Bromo-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-4-one derivatives.
属性
IUPAC Name |
6-bromo-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZDKMXSPAATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332792 | |
| Record name | 6-Bromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218-80-0 | |
| Record name | 6-Bromoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-bromoflavone exert its anxiolytic effects?
A1: 6-Bromoflavone exerts its anxiolytic effects by binding to central benzodiazepine receptors (BZR). [, ] Specifically, it acts as a full agonist at these receptors, meaning it elicits the same maximal biological response as the endogenous ligand. [] BZRs are a subclass of GABAA receptors, which mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to BZRs, 6-bromoflavone enhances the effects of GABA, leading to reduced neuronal excitability and anxiolytic effects. []
Q2: What is the structural characterization of 6-bromoflavone?
A2: 6-Bromoflavone is a synthetic derivative of flavone, a naturally occurring flavonoid.
Q3: How does the structure of 6-bromoflavone influence its activity at benzodiazepine receptors?
A3: The position of the bromine atom on the flavone skeleton is crucial for the binding affinity of 6-bromoflavone to benzodiazepine receptors. [] Research indicates that the presence of the bromine atom at the 6-position of the flavone ring is essential for high-affinity binding to the BZR. [] Modifying the flavone structure, such as introducing different substituents or changing their positions, can significantly impact the compound's affinity for BZRs and, consequently, its anxiolytic activity. [] This structure-activity relationship highlights the importance of specific structural features for optimal interaction with the target receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
